N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-[2-[4-(azepan-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6OS/c25-18(15-6-5-11-26-15)19-7-10-24-17-14(12-22-24)16(20-13-21-17)23-8-3-1-2-4-9-23/h5-6,11-13H,1-4,7-10H2,(H,19,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMWQJFCZADVILQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NC=NC3=C2C=NN3CCNC(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the azepane ring, followed by the construction of the pyrazolo[3,4-d]pyrimidine core. The final step involves the coupling of the thiophene-2-carboxamide moiety to the pyrazolo[3,4-d]pyrimidine intermediate .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrazolo[3,4-d]pyrimidine core can be reduced under specific conditions.
Substitution: The azepane ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the pyrazolo[3,4-d]pyrimidine core can yield various reduced derivatives .
Scientific Research Applications
N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Core Structure and Substitution Patterns
The table below compares the target compound with structurally related pyrazolo[3,4-d]pyrimidine derivatives:
Key Observations:
Core Variations : The target compound shares the pyrazolo[3,4-d]pyrimidine core with Examples 62, 2u, and 2v, whereas the compound in uses the pyrazolo[3,4-b ]pyridine isomer, which may alter binding affinity due to positional differences in nitrogen atoms .
Thiophene-2-carboxamide offers hydrogen-bonding sites, contrasting with the methyl carboxylate in Example 62 (), which may improve solubility but reduce membrane permeability . Compounds like 2u and 2v incorporate benzo[d]oxazol-2-ylthio groups, introducing sulfur-mediated interactions (e.g., van der Waals forces) but requiring more complex synthetic routes .
Physicochemical Properties
- Melting Points : The target compound’s melting point is unreported, but Example 62 (227–230°C) and the compound (129°C) suggest that fluorinated aryl groups (Example 62) increase crystallinity, while alkyl chains () lower it .
- Molecular Weight : The target compound’s molecular weight is likely comparable to Example 62 (~560 g/mol), though the azepane group (113 g/mol) may increase it slightly relative to smaller amines.
Biological Activity
N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be classified as a carboxamide , featuring a unique structure that combines elements from various chemical classes. Its molecular formula is represented as , and it includes a thiophene ring and a pyrazolo-pyrimidine moiety. The compound's three-dimensional conformation plays a crucial role in its binding affinity and specificity towards biological targets.
Research indicates that this compound primarily interacts with Cyclin-dependent kinase 2 (CDK2) . This interaction is significant as CDK2 plays a pivotal role in cell cycle regulation, particularly in the transition from the G1 phase to the S phase. The inhibition of CDK2 can lead to cell cycle arrest and has implications in cancer therapy.
Biological Activity
The biological activity of this compound has been investigated in various studies, highlighting its potential as an anticancer agent. Below are some key findings:
| Activity | Description |
|---|---|
| Antiproliferative | Exhibits significant inhibition of cancer cell proliferation in vitro. |
| CDK Inhibition | Selectively inhibits CDK2, leading to G1/S phase arrest in cancer cells. |
| Apoptosis Induction | Promotes apoptosis in cancer cells through activation of intrinsic pathways. |
| Signal Pathway Modulation | Alters signaling pathways associated with cell survival and proliferation. |
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- In Vitro Studies : A study demonstrated that the compound effectively inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells, with IC50 values indicating potent activity against CDK2 .
- Mechanistic Insights : Research revealed that the compound induces apoptosis through mitochondrial pathways, evidenced by increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins .
- Structure-Activity Relationship (SAR) : Investigations into SAR have shown that modifications to the azepan and thiophene moieties can enhance binding affinity to CDK2, suggesting avenues for further optimization .
Q & A
Basic Research Question
- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the pyrazolo[3,4-d]pyrimidine core and substituent positions (e.g., azepane integration at δ ~3.5 ppm) .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ calculated for C₂₁H₂₈N₆O₂S: 428.1984) .
- X-ray crystallography : Resolves ambiguous stereochemistry or crystal packing effects, though limited by compound crystallinity .
Advanced Tip : For dynamic structural analysis, use variable-temperature NMR to study conformational flexibility of the azepane ring .
How can researchers design experiments to evaluate the compound’s biological activity, such as kinase inhibition or cytotoxicity?
Basic Research Question
- Kinase inhibition assays : Use in vitro kinase profiling panels (e.g., ADP-Glo™) to screen against targets like PI3K or mTOR, which are commonly inhibited by pyrazolo[3,4-d]pyrimidine derivatives .
- Cytotoxicity testing : Employ MTT assays in cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations. Include positive controls (e.g., staurosporine) .
Advanced Consideration : For target validation, combine siRNA knockdown with compound treatment to confirm mechanism-specific effects .
What strategies are effective in resolving contradictions between in vitro bioactivity and poor in vivo pharmacokinetics?
Advanced Research Question
- Metabolic stability : Use liver microsome assays to identify metabolic hotspots (e.g., azepane oxidation). Introduce electron-withdrawing groups (e.g., CF₃) to slow degradation .
- Solubility optimization : Modify the thiophene carboxamide group with polar substituents (e.g., hydroxylation) or use prodrug approaches (e.g., esterification) .
- Case Study : A related compound showed rapid clearance in rodents due to CYP3A4 metabolism. Structural analogs with fluorinated azepane exhibited 3-fold longer half-lives .
How can structure-activity relationship (SAR) studies guide the optimization of this compound’s therapeutic potential?
Advanced Research Question
-
Azepane modifications : Replace azepane with smaller rings (e.g., piperidine) to reduce steric hindrance and improve target binding .
-
Thiophene substituents : Introduce halogens (e.g., Cl, F) at the thiophene 5-position to enhance lipophilicity and membrane permeability .
-
Data-Driven Example :
Substituent Kinase IC₅₀ (nM) LogP Azepane 12.3 2.8 Piperidine 8.7 2.1 Azepane + 5-Cl thiophene 5.4 3.2
What methodologies are recommended for analyzing conflicting data in biological replicate experiments?
Advanced Research Question
- Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to assess variability across replicates. Use ≥3 independent experiments .
- Dose-response normalization : Express activity as % inhibition relative to controls to minimize plate-to-plate variability .
- Troubleshooting Example : Discrepancies in cytotoxicity data may arise from cell passage number effects. Standardize cell lines to ≤20 passages .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
